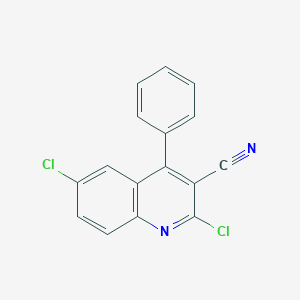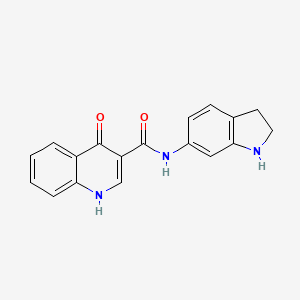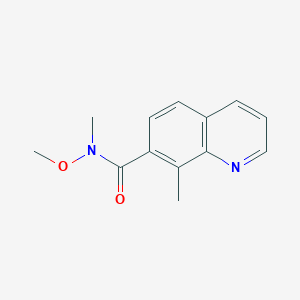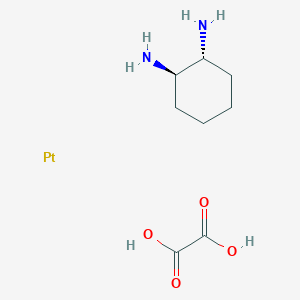
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its role in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays and studies to understand its effects on biological systems.
Medicine: It has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are typically studied in scientific research to understand the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reactions, and applications.
Uniqueness
This compound is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanisms is crucial for leveraging its potential in research and industry.
Propiedades
Fórmula molecular |
C8H16N2O4Pt |
|---|---|
Peso molecular |
399.31 g/mol |
Nombre IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |
Clave InChI |
OGAPHRMCCQCJOE-BNTLRKBRSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |
SMILES canónico |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


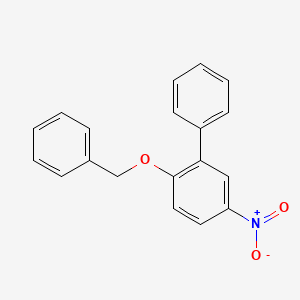
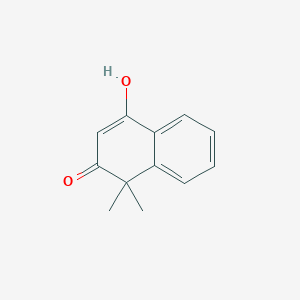
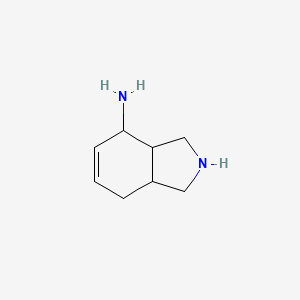
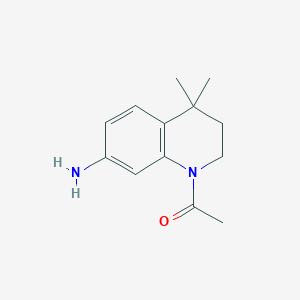
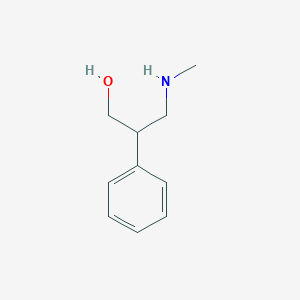
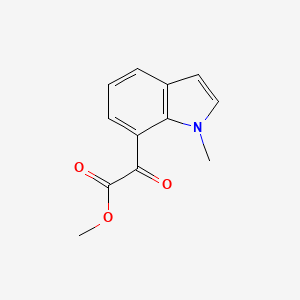
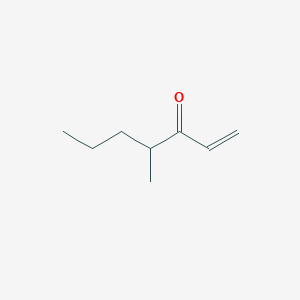
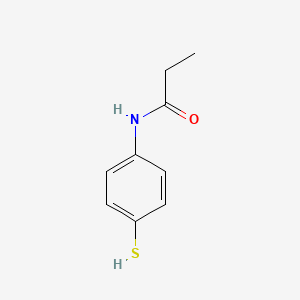
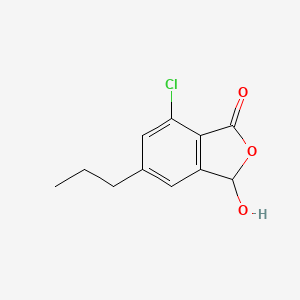
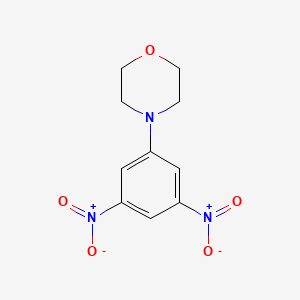
![Thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8382054.png)
